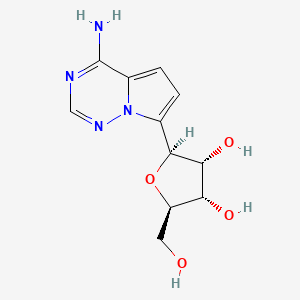
Antiviral agent 17
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antiviral agent 17 is a synthetic compound known for its broad-spectrum antiviral properties. It has shown efficacy against a variety of viruses, making it a promising candidate for antiviral drug development. The compound’s unique structure allows it to interfere with viral replication processes, thereby inhibiting the spread of infections.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of antiviral agent 17 typically involves multiple steps, including the formation of key intermediates and final product purification. The process often begins with the preparation of a suitable precursor, followed by a series of chemical reactions such as alkylation, acylation, and cyclization. Reaction conditions may include the use of specific solvents, catalysts, and temperature control to ensure optimal yield and purity.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification techniques such as crystallization and chromatography. The use of automated reactors and continuous flow systems can enhance efficiency and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions: Antiviral agent 17 undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Addition of hydrogen or removal of oxygen to reduce functional groups.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Reagents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions may involve the use of nucleophiles or electrophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific functional groups present in this compound. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Antiviral agent 17 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its ability to inhibit viral replication in cell cultures and animal models.
Medicine: Explored as a potential therapeutic agent for treating viral infections such as influenza, HIV, and hepatitis.
Industry: Utilized in the development of antiviral coatings and materials for medical devices and surfaces.
Mécanisme D'action
The mechanism of action of antiviral agent 17 involves targeting specific viral proteins and enzymes essential for viral replication. By binding to these molecular targets, the compound disrupts the viral life cycle, preventing the production of new viral particles. Key pathways affected include viral entry, genome replication, and protein synthesis.
Comparaison Avec Des Composés Similaires
Ribavirin: A broad-spectrum antiviral agent used to treat respiratory syncytial virus and hepatitis C.
Acyclovir: An antiviral drug effective against herpes simplex virus and varicella-zoster virus.
Oseltamivir: An antiviral medication used to treat and prevent influenza.
Uniqueness of Antiviral Agent 17: this compound stands out due to its unique structure and broad-spectrum activity. Unlike some antiviral drugs that target specific viruses, this compound has shown efficacy against a wide range of viral pathogens. Additionally, its ability to interfere with multiple stages of the viral life cycle makes it a versatile and potent antiviral agent.
Propriétés
Formule moléculaire |
C11H14N4O4 |
|---|---|
Poids moléculaire |
266.25 g/mol |
Nom IUPAC |
(2S,3R,4S,5R)-2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C11H14N4O4/c12-11-6-2-1-5(15(6)14-4-13-11)10-9(18)8(17)7(3-16)19-10/h1-2,4,7-10,16-18H,3H2,(H2,12,13,14)/t7-,8-,9-,10+/m1/s1 |
Clé InChI |
IGZFWIAREXANMY-KYXWUPHJSA-N |
SMILES isomérique |
C1=C(N2C(=C1)C(=NC=N2)N)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
SMILES canonique |
C1=C(N2C(=C1)C(=NC=N2)N)C3C(C(C(O3)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



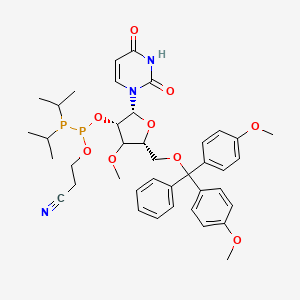
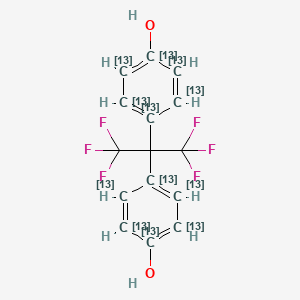
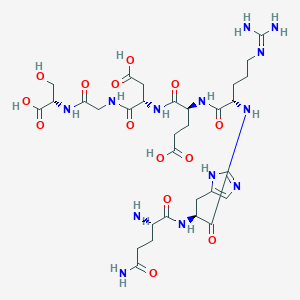
![(3Z)-3-[[4-[(2-bromoacetyl)amino]-3,5-dimethyl-1H-pyrrol-2-yl]methylidene]-2-oxo-N-[(1R)-1-phenylethyl]-1H-indole-5-carboxamide](/img/structure/B12398616.png)
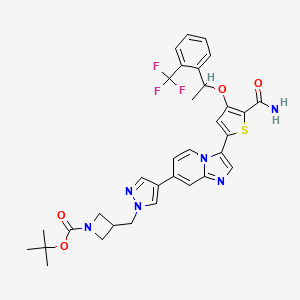




![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12398648.png)
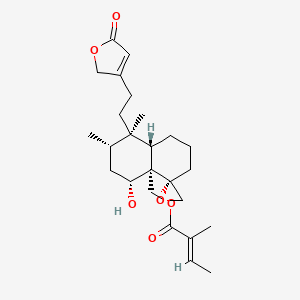
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B12398667.png)

